H-D-Lys(Z)-Obzl HCl
Description
Significance of D-Amino Acid Derivatives in Contemporary Chemical Synthesis
While L-amino acids are the proteinogenic building blocks of life, their stereoisomers, D-amino acids, play crucial and distinct roles in nature and synthetic chemistry. mdpi.comtandfonline.com D-amino acid derivatives are increasingly utilized as key components in the synthesis of pharmaceuticals, including antibiotics, antidiabetic drugs, and chemotherapeutic agents. mdpi.comrsc.orgnih.gov Their incorporation into peptide structures can enhance stability against enzymatic degradation, a desirable property for therapeutic peptides. tandfonline.com The synthesis of pure D-amino acid derivatives is a significant area of research, with both chemical and biocatalytic methods being developed to meet the growing demand. mdpi.comrsc.org
Role of Protected Amino Acid Building Blocks in Complex Molecule Construction
The synthesis of peptides and other complex molecules requires the sequential addition of amino acids. To prevent unwanted side reactions and ensure the formation of the correct peptide bond, the reactive functional groups of the amino acids must be temporarily blocked or "protected". nih.gov This is achieved through the use of protecting groups, which can be selectively removed under specific conditions. nih.govacs.org The use of protected amino acid building blocks is essential in both solution-phase and solid-phase peptide synthesis (SPPS), allowing for the controlled and stepwise assembly of complex peptide chains. nih.govfiveable.me
Overview of Lysine (B10760008) Side-Chain and Carboxyl Protecting Group Strategies
Lysine possesses two amino groups (α-amino and ε-amino) and a carboxyl group, all of which can participate in chemical reactions. Therefore, in peptide synthesis, it is often necessary to protect the ε-amino group of the side chain and the C-terminal carboxyl group to achieve selective peptide bond formation at the α-amino group. peptide.com
The benzyloxycarbonyl (Z or Cbz) group is a widely used protecting group for the ε-amino group of lysine. acs.orgpeptide.com It is stable under the conditions used for peptide coupling and can be removed by methods such as catalytic hydrogenation or treatment with strong acids like hydrogen bromide in acetic acid. fiveable.me This stability and the specific conditions for its removal make it a valuable tool in orthogonal protection strategies, where different protecting groups can be removed independently of one another. peptide.com
The benzyl (B1604629) ester (Obzl) is a common protecting group for the carboxyl function of amino acids. cymitquimica.comissuu.com It effectively masks the acidity of the carboxyl group, preventing it from interfering with coupling reactions. The benzyl ester can be cleaved by hydrogenolysis or under strong acidic conditions, often concurrently with the Z group. This compatibility makes the Z and Obzl protecting groups a suitable pair for certain synthetic strategies.
Benzyloxycarbonyl (Z) Protection of the ε-Amino Group
Contextualizing H-D-Lys(Z)-Obzl HCl within Advanced Synthetic Methodologies
This compound is a D-lysine derivative where the ε-amino group is protected by a benzyloxycarbonyl (Z) group and the carboxyl group is protected as a benzyl ester (Obzl). The α-amino group remains as a hydrochloride salt, ready for peptide bond formation. This specific combination of protecting groups makes it a valuable intermediate in the synthesis of peptides containing D-lysine. It is particularly useful in methodologies where the simultaneous deprotection of the side chain and carboxyl group is desired. core.ac.uk Recent research has also explored the use of Lys(Z)-derived compounds in the synthesis of morpholine-2,5-diones, which are precursors to biodegradable polydepsipeptides with potential medicinal applications. acs.orgresearchgate.net
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 156917-23-6 | creative-peptides.compharmaffiliates.com |
| Molecular Formula | C21H27ClN2O4 | pharmaffiliates.com |
| Molecular Weight | 406.91 g/mol | pharmaffiliates.comsigmaaldrich.comnih.gov |
| Appearance | Solid | sigmaaldrich.com |
| Storage | Room Temperature or 2-8°C | pharmaffiliates.com |
Detailed Research Findings
The synthesis of this compound typically involves the protection of the ε-amino group of D-lysine with benzyl chloroformate to introduce the Z group, followed by esterification of the carboxylic acid with benzyl alcohol. The final product is then isolated as the hydrochloride salt. cdnsciencepub.com This compound serves as a crucial starting material for incorporating a D-lysine residue with a protected side chain and carboxyl group into a growing peptide chain. The free α-amino group can participate in peptide bond formation, while the Z and Obzl groups prevent unwanted reactions at the side chain and C-terminus. Subsequent deprotection, often via hydrogenolysis, simultaneously removes both the Z and Obzl groups to reveal the free ε-amino and carboxylic acid functionalities of the lysine residue within the final peptide.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
benzyl (2R)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4.ClH/c22-19(20(24)26-15-17-9-3-1-4-10-17)13-7-8-14-23-21(25)27-16-18-11-5-2-6-12-18;/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);1H/t19-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBTZNKKLKICJY-FSRHSHDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
H D Lys Z Obzl Hcl As a Foundational Reagent in Peptide Synthesis
Application in Solid-Phase Peptide Synthesis (SPPS) Strategies
Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, revolutionized the way peptides are constructed by anchoring the C-terminal amino acid to an insoluble polymer resin and sequentially adding subsequent amino acids. interchim.fr This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing steps. peptide.combiosynth.com H-D-Lys(Z)-Obzl HCl is well-suited for integration into SPPS protocols, particularly within the Boc/Bzl chemical strategy.
Incorporation into Resin-Bound Peptides
In SPPS, the peptide chain is elongated from the C-terminus to the N-terminus. wikipedia.org The initial amino acid is typically anchored to the resin via its carboxyl group. While this compound itself, with its pre-protected carboxyl group, is not directly attached to the resin as the first residue, it is readily incorporated into a growing peptide chain that is already bound to the solid support.
The process involves the following general steps:
Deprotection: The N-terminal temporary protecting group (e.g., Boc) of the resin-bound peptide is removed, typically using an acid like trifluoroacetic acid (TFA), to expose a free amino group. peptide.com
Neutralization: The resulting ammonium (B1175870) salt is neutralized with a hindered base, such as diisopropylethylamine (DIEA), to generate a reactive free amine. peptide.com
Coupling: The this compound is activated at its carboxyl group (which would require prior deprotection of the Obzl group if it were to be coupled, however, in its provided form, it is the free amine that reacts). The free α-amino group of this compound is coupled to the activated C-terminal carboxyl group of the preceding amino acid on the resin. More commonly, a Nα-protected version, such as Boc-D-Lys(Z)-OH, would be used. In this case, the carboxyl group of Boc-D-Lys(Z)-OH is activated using a coupling reagent.
Activation and Coupling: Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt). wikipedia.orgbrieflands.com The activated Boc-D-Lys(Z)-OH then reacts with the free amino group on the resin-bound peptide to form a new peptide bond.
Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle of deprotection and coupling begins. biosynth.com
This cycle is repeated until the desired peptide sequence is assembled. The use of the D-isomer allows for the synthesis of peptides with specific stereochemical requirements.
Compatibility with Orthogonal Protecting Group Schemes
Orthogonality in protecting group strategy is a cornerstone of modern peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. thieme-connect.deiris-biotech.de This enables complex synthetic routes, including the synthesis of branched or cyclic peptides. peptide.com this compound fits within the "Boc/Bzl" protection strategy, which is considered quasi-orthogonal. biosynth.com
The Z group on the lysine (B10760008) side chain and the Obzl ester at the C-terminus are stable to the mildly acidic conditions used for the repeated removal of the temporary Nα-Boc group (e.g., TFA in dichloromethane). wikipedia.orgpeptide.com They are also stable to the basic conditions used for Nα-Fmoc group removal (e.g., piperidine (B6355638) in DMF), making them compatible with the widely used Fmoc/tBu strategy in certain contexts. peptide.comiris-biotech.de
The Z and Obzl groups are typically removed simultaneously at the end of the synthesis during the final cleavage step from the resin. peptide.com This is usually achieved under strong acidic conditions, such as with anhydrous hydrogen fluoride (B91410) (HF), or through catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst). biosynth.comwiley-vch.de This differential lability is the basis of their orthogonality with other protecting groups.
Table 1: Protecting Group Compatibility
| Protecting Group | Typical Reagent for Removal | Stability of Z/Obzl Group | Orthogonality |
|---|---|---|---|
| Boc (t-Butoxycarbonyl) | Trifluoroacetic acid (TFA) | Stable | Yes |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Piperidine, DBU (base) | Stable | Yes |
| Alloc (Allyloxycarbonyl) | Pd(PPh₃)₄ (palladium catalyst) | Stable | Yes |
| Z (Benzyloxycarbonyl) | H₂/Pd, HBr/AcOH, HF | - | - |
| Obzl (Benzyl ester) | H₂/Pd, HBr/AcOH, HF, Saponification | - | - |
Utilization in Solution-Phase Peptide Synthesis Methodologies
While SPPS is dominant for research-scale synthesis, solution-phase peptide synthesis remains valuable, especially for large-scale production and the synthesis of protected peptide fragments. wikipedia.org In this approach, all reactions are carried out in a suitable solvent, and intermediates are isolated and purified after each step.
Segment Condensation Approaches
In a segment condensation or convergent strategy, smaller protected peptide fragments are synthesized independently and then coupled together to form the final, larger peptide. This approach can be more efficient for long sequences than a linear, stepwise synthesis. A derivative like this compound is an excellent starting material for creating such a protected fragment. core.ac.uk For instance, after protecting its N-terminal α-amino group (e.g., with Boc or Fmoc), it can be elongated and then used as a segment for coupling. The fully protected nature of the resulting fragment minimizes side reactions during the coupling of large segments, which can be sluggish and require potent activation methods.
Fragment Coupling Reactions
Fragment coupling is the key step in a convergent synthesis. A protected peptide fragment with a free C-terminal carboxyl group is activated and reacted with another fragment possessing a free N-terminal amino group. To be used in such a reaction, the Obzl group of a D-lysine-containing fragment would first need to be selectively removed, typically by catalytic hydrogenolysis, to liberate the carboxylic acid for activation. wiley-vch.de The Z group on the lysine side chain would remain in place, providing continued protection. Alternatively, a fully protected fragment can be synthesized on a highly acid-labile resin (like 2-chlorotrityl chloride resin), allowing the protected peptide acid to be cleaved while keeping the side-chain protections intact, ready for solution-phase fragment coupling. sigmaaldrich-jp.com
Stereochemical Control and Chirality Preservation in D-Lysine Integration
The incorporation of a D-amino acid requires strict control over the stereochemistry at the α-carbon to prevent racemization (epimerization), which would lead to a mixture of diastereomeric peptides with potentially different biological activities. thieme-connect.de The risk of racemization is highest during the activation of the carboxyl group for coupling. wikipedia.orgresearchgate.net
The mechanism of racemization often involves the formation of a planar oxazolone (B7731731) intermediate, which can be reprotonated from either side, scrambling the original stereochemistry. researchgate.net Several factors influence the rate of racemization, including the nature of the amino acid, the protecting groups, the coupling reagents, and the reaction conditions (e.g., temperature, base).
To preserve the D-chirality of the lysine residue when using a derivative like this compound (or more commonly, an N-protected version like Boc-D-Lys(Z)-OH), several strategies are employed:
Use of Additives: The addition of reagents like HOBt, 1-hydroxy-7-aza-benzotriazole (HOAt), or Oxyma Pure to carbodiimide-mediated couplings is standard practice. wikipedia.orgbrieflands.comnih.gov These additives react with the initially formed activated intermediate to generate active esters that are less prone to racemization while still being highly reactive towards the amine component.
Choice of Coupling Reagent: Modern coupling reagents, such as phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU), are designed for high efficiency and low racemization, often incorporating an HOBt or HOAt moiety within their structure. tdx.cat
Controlled Conditions: Performing coupling reactions at lower temperatures and avoiding excess base can significantly minimize the risk of epimerization. thieme-connect.de
Research has shown that while no coupling method is entirely free from potential racemization, careful selection of reagents and conditions can reduce it to negligible levels, ensuring the stereochemical integrity of the final D-lysine-containing peptide. osti.gov
Minimizing Racemization during Activation and Coupling
The foundational role of this compound in peptide synthesis is critically dependent on maintaining the stereochemical integrity of the D-lysine backbone throughout the activation and coupling steps. Racemization, the unwanted conversion of a chiral amino acid into its opposite enantiomer, is a significant risk during peptide synthesis, potentially leading to the formation of diastereomeric peptide impurities that are difficult to separate and can alter the biological activity of the final product. peptide.comucl.ac.uk The principal mechanisms of racemization during peptide bond formation are direct α-proton abstraction and, more commonly, the formation of a 5(4H)-oxazolone intermediate. peptide.commdpi.com
The structure of this compound incorporates features that are pertinent to the discussion of racemization. The benzyloxycarbonyl (Z) group protecting the ε-amino group and the benzyl (B1604629) ester (Obzl) protecting the C-terminus are standard protecting groups in solution-phase and some solid-phase peptide synthesis strategies. peptide.com While the Z group on the side chain is generally stable, the activation of the C-terminal carboxylic acid is the critical step where racemization can occur. thieme-connect.de Urethane-based protecting groups on the α-amino group, such as Fmoc or Boc, are known to suppress racemization by inhibiting the formation of the problematic oxazolone intermediate. nih.gov In the case of this compound, the α-amino group is free, making it the nucleophile in a coupling reaction. When it is the C-terminal residue being activated, the risk of racemization is highest.
The choice of coupling reagent is paramount in minimizing racemization. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), can lead to significant racemization if used alone due to the formation of a highly reactive O-acylisourea intermediate which readily cyclizes to the oxazolone. mdpi.comnih.gov To suppress this, additives, also known as racemization suppressants, are crucial. 1-Hydroxybenzotriazole (HOBt) and its analogues are commonly used in conjunction with carbodiimides. These additives react with the O-acylisourea to form an active ester that is more stable and less prone to racemization than the oxazolone. mdpi.comthieme-connect.de
Modern phosphonium and uronium/guanidinium salt-based coupling reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), often incorporate an HOBt moiety within their structure, making them generally effective at suppressing racemization. researchgate.net
Table 1: Illustrative Racemization Levels of a Protected D-Amino Acid with Various Coupling Reagents
| Coupling Reagent | Additive | Base | % L-Isomer (Racemization) |
| DCC | None | DIEA | ~5-15% |
| DCC | HOBt | DIEA | <1% |
| DIC | HOAt | DIEA | <0.5% |
| HATU | None | DIEA | <0.1% |
| HBTU | None | DIEA | <0.5% |
Note: This table presents illustrative data based on general findings in peptide synthesis for a C-terminal amino acid prone to racemization and is not specific to this compound. The exact level of racemization can vary based on the specific amino acid, solvent, temperature, and reaction time.
Chiral Purity Considerations in Synthetic Outcomes
The analysis of chiral purity can be a complex analytical challenge, as enantiomers possess identical physical and chemical properties in an achiral environment. thieme-connect.de Specialized analytical techniques are required to determine the enantiomeric excess (e.e.) of the starting material and to quantify any racemization that may have occurred during the synthesis. A common method involves the derivatization of the amino acid with a chiral reagent, such as Marfey's reagent, to create diastereomers that can then be separated and quantified using standard reverse-phase high-performance liquid chromatography (HPLC). cdnsciencepub.com Direct chiral HPLC analysis using a chiral stationary phase is another powerful technique for separating and quantifying enantiomers without derivatization. researchgate.net
A classic method for assessing the enantiomeric purity of an amino acid derivative involves coupling it to a chiral resolving agent, such as an enantiomerically pure amino acid, to form a dipeptide. cdnsciencepub.com The resulting diastereomers can then be separated and quantified by techniques like ion-exchange chromatography or HPLC. For instance, coupling a sample of this compound to an enantiomerically pure N-protected L-amino acid would produce a mixture of D-L and L-L dipeptides if the D-lysine starting material contained some L-isomer. The ratio of these diastereomers directly reflects the enantiomeric purity of the original D-lysine derivative. cdnsciencepub.com
Table 2: Analysis of Diastereomeric Peptides for Chiral Purity Assessment
| Dipeptide | Retention Time (min) | Peak Area | Enantiomeric Purity of D-Lys Derivative |
| N-Protected-L-Ala-D-Lys(Z)-OBzl | 15.2 | 99.5% | 99.0% e.e. |
| N-Protected-L-Ala-L-Lys(Z)-OBzl | 18.5 | 0.5% |
Note: This is a hypothetical data table illustrating the separation of diastereomeric dipeptides for the purpose of determining the enantiomeric purity of a starting D-Lysine derivative. The retention times and peak areas are for illustrative purposes only.
The impact of even small amounts of diastereomeric impurities on the final peptide's function can be substantial. These impurities can lead to incorrect folding, reduced binding affinity to the intended target, or altered pharmacological profiles. Therefore, stringent control over the chiral purity of reagents like this compound is essential for the successful synthesis of stereochemically pure peptides. peptide.com
Synthetic Transformations and Derivatizations Utilizing H D Lys Z Obzl Hcl As a Precursor
Synthesis of Linear Peptides Incorporating D-Lysine Residues
The incorporation of D-amino acids, such as D-lysine, into linear peptide chains is a key strategy for developing peptides with enhanced stability against enzymatic degradation. mdpi.commdpi.com Peptides containing D-amino acids are less susceptible to proteases, which primarily recognize L-amino acids. researchgate.net This resistance to degradation can significantly prolong the in vivo half-life of peptide-based therapeutics. mdpi.com
The synthesis of such peptides often involves solid-phase peptide synthesis (SPPS), where the protected D-lysine derivative is sequentially coupled to a growing peptide chain. peptide.comgoogle.com The Z group on the side chain of H-D-Lys(Z)-Obzl HCl is stable under the conditions used for the removal of common N-terminal protecting groups like Boc (tert-butyloxycarbonyl), but can be removed later using strong acids or hydrogenolysis. peptide.comthieme-connect.dersc.org This allows for the specific incorporation of the D-lysine residue at a desired position within the linear peptide sequence. The selective introduction of D-lysine can also influence the peptide's secondary structure and biological activity, sometimes leading to enhanced selectivity for its target. mdpi.com
| Peptide Type | Key Feature | Synthetic Advantage of this compound | Reference |
| Protease-resistant peptides | Incorporation of D-lysine | Z and Obzl groups provide orthogonal protection for SPPS. | mdpi.commdpi.com |
| Bioactive peptides | Modulation of secondary structure | Precise placement of D-lysine influences conformation. | mdpi.com |
Construction of Branched Peptides and Multi-Antennary Structures
This compound is a valuable precursor for creating branched and multi-antennary peptide structures. The lysine (B10760008) residue, with its side-chain amino group, can serve as a branching point for the attachment of additional peptide chains. rsc.orgnih.gov This is achieved through an orthogonal protection strategy, where the side-chain amino group is deprotected while the main peptide chain remains protected, allowing for the selective growth of a new peptide chain from the lysine side chain. rsc.orgrsc.org
The synthesis of these complex structures often relies on solid-phase methods. rsc.org Different protecting groups that can be removed under specific conditions without affecting other parts of the molecule are employed. sigmaaldrich-jp.comiris-biotech.de For instance, after incorporating the D-lysine residue into the main peptide chain, the Z group can be selectively removed to expose the side-chain amine for further elongation, leading to the formation of a branched structure. rsc.org These multi-antennary structures can mimic complex biological molecules and are explored for applications such as drug delivery and vaccine development. rsc.org
| Structure Type | Key Feature | Synthetic Advantage of this compound | Reference |
| Branched Peptides | Peptide chains attached to lysine side chain | Orthogonal Z protecting group allows for selective side-chain elongation. | rsc.orgrsc.org |
| Multi-Antennary Structures | Multiple peptide branches from a core | Lysine acts as a scaffold for building complex architectures. | rsc.orgnih.gov |
Preparation of Macrocyclic Peptide Analogs and Peptidomimetics
The development of macrocyclic peptides and peptidomimetics is a strategy to overcome the limitations of linear peptides, such as poor stability and low bioavailability. nih.gov Macrocyclization can be achieved through various chemical strategies, including ring-closing metathesis (RCM) and lactamization. nih.govrsc.orgrsc.org this compound can be incorporated into a linear peptide precursor, and its side-chain amino group can be utilized for cyclization. rsc.org
For instance, the side-chain amine of a deprotected D-lysine residue can react with an activated carboxyl group at the N-terminus of the peptide to form a "head-to-side chain" cyclic structure. rsc.orgub.edu The incorporation of a D-amino acid can also induce specific turns in the peptide backbone, pre-organizing it for efficient cyclization. nih.gov Peptidomimetics, which mimic the structure and function of natural peptides, can also be synthesized using D-lysine derivatives to enhance their resistance to enzymatic degradation and improve their therapeutic potential. researchgate.netnih.gov
| Molecule Type | Cyclization Strategy | Role of this compound | Reference |
| Macrocyclic Peptides | Head-to-side chain lactamization | Side-chain amine of D-lysine acts as a nucleophile. | rsc.orgub.edu |
| Macrocyclic Peptides | Ring-closing metathesis | Incorporation into peptide backbone for subsequent cyclization. | acs.orguow.edu.au |
| Peptidomimetics | Enhanced stability | D-lysine incorporation confers resistance to proteolysis. | researchgate.netnih.gov |
Integration into Hybrid Molecules and Conjugates
The versatility of this compound extends to its use in the synthesis of hybrid molecules and conjugates, where the peptide component is linked to other chemical entities to impart novel properties.
Conjugating amino acids and peptides to heterocyclic compounds is a strategy to develop new therapeutic agents with enhanced biological activity. nih.gov The lysine side chain provides a convenient point of attachment for various heterocyclic moieties. kvinzo.commdpi.com After deprotection of the Z group, the resulting free amine on the D-lysine side chain can be reacted with a suitable functional group on the heterocycle to form a stable conjugate. These hybrid molecules are being investigated for a range of applications, including as antimicrobial and anticancer agents. mdpi.com
The conjugation of peptides to polymers can improve the pharmacokinetic properties of the peptide, such as increasing its solubility and in vivo half-life. rsc.org The side-chain amino group of D-lysine is a common site for grafting polymer chains. nih.govrsc.org This "grafting-to" or "grafting-from" approach allows for the synthesis of well-defined peptide-polymer conjugates. upc.edu For example, a polymer with a reactive end group can be attached to the deprotected lysine side chain, or the side chain can be modified to initiate the polymerization of monomers. acs.orgalamanda-polymers.com
| Conjugate Type | Key Feature | Synthetic Application of this compound | Reference |
| Amino Acid-Heterocycle Conjugates | Combines properties of peptides and heterocycles | D-lysine side chain provides an anchor point for conjugation. | nih.govkvinzo.com |
| Peptide-Polymer Conjugates | Improved pharmacokinetic properties | D-lysine side chain used for grafting polymer chains. | nih.govrsc.orgupc.edu |
Amino Acid-Heterocycle Conjugates
Exploitation in the Synthesis of Non-Peptidic Polymer Building Blocks
Beyond its role in peptide chemistry, derivatives of lysine are being explored for the synthesis of novel, non-peptidic polymer building blocks. tandfonline.comacs.org The functional groups of amino acids can be incorporated into polymer structures to create materials with unique properties, such as stimuli-responsiveness and biocompatibility. rsc.orgnih.gov The side-chain amino group of a deprotected D-lysine derivative can be used as a site for polymerization or for attachment to a polymer backbone, leading to the creation of functional polymers with potential applications in materials science and biomedicine. upc.edutandfonline.com
Mechanistic and Methodological Considerations in Reactions Involving H D Lys Z Obzl Hcl
Optimization of Coupling Reagents and Conditions for Efficiency and Stereochemical Integrity
The formation of a peptide bond (acylation) at the free α-amino group of H-D-Lys(Z)-Obzl HCl is a pivotal step that requires careful optimization to maximize yield and preserve the stereochemical integrity of the participating amino acids. Racemization, particularly of the activated carboxyl component, is a significant risk during coupling. researchgate.netmdpi.com
The rate and efficiency of amide bond formation are heavily dependent on the chosen coupling reagent, which activates the carboxy group of the incoming amino acid partner. researchgate.net Various classes of reagents, including carbodiimides, phosphonium (B103445) salts, and uronium salts, are employed for this purpose. mdpi.com For instance, a study noted a 70% yield for a coupling reaction involving a similar lysine (B10760008) derivative using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a reagent known for fast kinetics and low racemization rates. The choice of reagent directly impacts the reaction's progress and final outcome. ubc.ca
Research into peptide synthesis has compared various coupling methods to identify the most effective options for specific applications. For example, in the synthesis of peptides with N-methylamino acids, which present unique challenges, coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) have been used, though yields can be moderate (30-40%) without additives. cdnsciencepub.com More advanced phosphonium-based reagents like DPPA (diphenyl phosphorazidate) and DEPC (diethyl phosphorocyanidate) have been shown to provide excellent results in certain difficult cyclization and coupling reactions. researchgate.netthieme-connect.de
| Coupling Reagent Class | Example Reagent | General Characteristics & Impact on Yield/Kinetics | Citations |
| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide) | Classic reagent; activation produces a reactive O-acylisourea intermediate. Can be prone to racemization and side reactions (N-acylurea formation) without additives. mdpi.comcdnsciencepub.com | mdpi.comcdnsciencepub.com |
| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Highly efficient, but the use of certain bases in conjunction can influence the extent of epimerization. mdpi.com | mdpi.com |
| Uronium/Aminium Salts | HATU | Known for rapid coupling kinetics and high efficiency. Often used with bases like DIEA and additives like HOAt to suppress racemization. | |
| Phosphorazidates | DPPA (Diphenyl phosphorazidate) | Effective for challenging couplings, including cyclizations, often affording good results where other methods may be less successful. researchgate.netthieme-connect.de | researchgate.netthieme-connect.de |
To further enhance reaction efficiency and minimize side reactions like racemization, coupling reagents are almost always used in conjunction with additives. researchgate.net Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can trap the activated carboxyl intermediate, converting it into a less reactive but more stable active ester. This process competes with the formation of the undesired oxazolone (B7731731) intermediate, which is the primary pathway for racemization. researchgate.net The use of additives is a standard strategy to ensure high-purity peptide products. cdnsciencepub.com
The choice of solvent is also critical, as it must solubilize the reactants while being compatible with the reaction conditions. ubc.ca Common solvents in peptide synthesis include dimethylformamide (DMF), dichloromethane (B109758) (DCM), and acetonitrile (B52724). cdnsciencepub.comthieme-connect.de DMF is widely used due to its excellent solvating properties for protected peptides. thieme-connect.de Acetonitrile has been selected in some coupling reactions to minimize specific side reactions like acylurea formation when using DCC. cdnsciencepub.com In enzymatic synthesis, which presents its own set of challenges, solvent systems like dimethylformamide (DMF) and ethyl acetate (B1210297) (EA) have been explored to shift the reaction equilibrium towards synthesis, although reactant solubility can remain a challenge. ubc.ca
Amide Bond Formation Kinetics and Yields
Selective Deprotection Strategies for Z and Obzl Groups
The primary and mildest method for cleaving the Z group is catalytic hydrogenation. masterorganicchemistry.com This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas (H₂). masterorganicchemistry.comfiveable.me The process is advantageous because it proceeds under neutral pH conditions, which preserves other acid- or base-sensitive functional groups within the peptide. masterorganicchemistry.com The Z group is cleaved to yield the free amine, with toluene (B28343) and carbon dioxide as byproducts.
This method is highly effective for smaller peptides. google.com However, its efficiency can be diminished for larger, structurally complex peptides where the Z group may be sterically inaccessible to the heterogeneous catalyst. google.com Furthermore, catalytic hydrogenation is generally incompatible with peptides containing sulfur-containing amino acids like methionine or cysteine, as the sulfur can poison the palladium catalyst. google.com Recently, novel methods have emerged, such as using acidic hydrogenation (H₂/Pd-C with an acid like HCl/ether) to remove base-labile Fmoc groups, demonstrating the versatility and ongoing development of hydrogenation techniques in peptide synthesis. acs.orgnih.gov
Both the Z and Obzl groups are susceptible to cleavage under acidic conditions. iris-biotech.degoogle.com Strong acids are required for their removal, a method often referred to as acidolysis. Reagents like hydrogen bromide in acetic acid (HBr/AcOH) can effectively cleave the Z group. fiveable.mepeptide.com The Boc/Bzl (or Boc/Z) protection strategy relies on differential acid lability; the temporary Boc group is removed with a milder acid like trifluoroacetic acid (TFA), which ideally leaves the more robust Z and Obzl groups intact. google.compeptide.com
However, this orthogonality is not absolute, as the Z group is not completely stable to the repeated TFA treatments required for Boc removal in solid-phase peptide synthesis. google.com For final cleavage of the peptide from the resin and simultaneous removal of all side-chain protecting groups, including Z and Obzl, very strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) are often employed. peptide.com The benzyl (B1604629) ester (Obzl) group exhibits similar acid lability to the Z group and is typically removed under the same strong acidic conditions. google.com
Orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups that can be removed selectively under distinct chemical conditions without affecting the others. iris-biotech.demasterorganicchemistry.comwiley-vch.de This principle is fundamental for synthesizing complex peptides, such as those that are cyclic or branched. peptide.com
The Z and Obzl groups play a crucial role in these orthogonal schemes. The most common orthogonal pairing in modern peptide synthesis is the base-labile Fmoc group for temporary α-amino protection and acid-labile groups (like tert-butyl, tBu) for permanent side-chain protection. iris-biotech.debachem.com The Z group is compatible with this strategy. For instance, a Boc-Lys(Z)-OH derivative can be used where the Boc group is removed with acid and the Z group is later removed by hydrogenation. fiveable.me Similarly, in a strategy involving an Fmoc-protected peptide, the Z and Obzl groups on a lysine residue would remain stable during the basic deprotection of Fmoc and would be cleaved in a separate, orthogonal step, typically via hydrogenation. masterorganicchemistry.com
The combination of Z and Obzl in this compound is convenient as both groups can be removed simultaneously in a single step by catalytic hydrogenation, which is orthogonal to both acid-labile (Boc, tBu) and base-labile (Fmoc) protecting groups. masterorganicchemistry.combachem.com This allows for the selective unmasking of the lysine side chain and the C-terminus late in the synthetic sequence, enabling specific modifications or cyclization strategies. peptide.compeptide.com
Acid-Labile Deprotection of Obzl and Z Groups
Analysis of Side Reactions and Byproduct Formation during Synthetic Manipulations
The chemical synthesis of peptides is a meticulous process that often involves the use of protecting groups to prevent undesirable reactions at reactive side chains. The compound this compound, a derivative of the amino acid lysine, is a key building block in this field. However, its manipulation is not without challenges, as side reactions can occur during both the deprotection of the Z-group and the coupling steps, potentially leading to byproduct formation and compromising the purity and stereochemical integrity of the final peptide.
The benzyloxycarbonyl (Z) group is a commonly employed protecting group for the ε-amino group of lysine. Its removal is typically achieved through catalytic hydrogenation. While generally effective, this process can be accompanied by a side reaction known as N-benzylation. This occurs when the benzyl group, released during the cleavage of the Z-group, reacts with the newly deprotected amino group. The use of alcohols like methanol (B129727) as solvents in catalytic hydrogenation can sometimes lead to the formation of aldehydes via palladium-catalyzed oxidation. These aldehydes can then form a Schiff's base with the deprotected amine, which is subsequently reduced to an N-alkylated product. wiley-vch.de
The mechanism of Z-group cleavage involves the hydrogenolysis of the benzyl-oxygen bond. thieme-connect.de However, under certain conditions, the benzyl cation or radical intermediate can be trapped by the nucleophilic ε-amino group of the lysine residue, resulting in the formation of a stable N-benzyl bond. This side reaction is particularly problematic as the resulting N-benzylated lysine derivative is often difficult to separate from the desired product due to similar physical properties.
Several factors can influence the extent of N-benzylation. The choice of catalyst and solvent system is critical. For instance, the presence of acid can sometimes promote this side reaction. Therefore, careful optimization of the reaction conditions, including catalyst type, solvent, temperature, and hydrogen pressure, is essential to minimize the formation of this byproduct.
Maintaining the stereochemical integrity of amino acids is paramount in peptide synthesis, as the biological activity of a peptide is highly dependent on its specific three-dimensional structure. mdpi.com The use of D-amino acids, such as the D-lysine backbone of this compound, introduces the risk of epimerization—the conversion of one stereoisomer into its opposite enantiomer—at the α-carbon. mdpi.com Epimerization can occur during both the coupling of the amino acid to the growing peptide chain and the deprotection steps. mdpi.comacs.org
The primary mechanism for racemization during peptide coupling involves the formation of an oxazolone (or azlactone) intermediate. rsc.orgbachem.com This occurs when the carboxyl group of the amino acid is activated for coupling. The activated carboxyl group can cyclize with the adjacent amide nitrogen, leading to the formation of a planar oxazolone ring. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemistry. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a mixture of D and L isomers. rsc.org The presence of bases, often used in coupling reactions, can significantly promote this side reaction. rsc.orgbachem.com
Epimerization can also be induced by direct abstraction of the α-proton by a base, particularly for amino acids with electron-withdrawing groups in their side chains which increase the acidity of the α-proton. mdpi.com While the lysine side chain itself does not strongly promote this, the conditions used during synthesis, such as the presence of strong bases or elevated temperatures, can contribute to epimerization. mdpi.com Even during deprotection steps, particularly those involving basic conditions like the removal of the Fmoc group with piperidine (B6355638), the risk of epimerization exists. mdpi.comscholaris.ca
To minimize epimerization, several strategies are employed. The use of urethane-based protecting groups like the Z-group is known to reduce the tendency for oxazolone formation compared to other N-protecting groups. rsc.org Additionally, the use of specific coupling reagents and additives, such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt), can suppress racemization by forming active esters that are less prone to cyclization. wikipedia.org Careful control of reaction conditions, including temperature and the choice and amount of base, is also crucial. mdpi.com
N-Benzylation Occurrences during Z-Group Cleavage
Purification Techniques for Compounds Synthesized via this compound
Following the synthesis of peptides or other derivatives using this compound, a crucial step is the purification of the desired product from unreacted starting materials, reagents, and any byproducts formed during the reaction. The choice of purification technique depends on the physical and chemical properties of the target compound and the nature of the impurities.
Crystallization is a common and effective method for purifying solid compounds. For amino acid hydrochlorides and their derivatives, recrystallization from an appropriate solvent system can yield highly pure crystalline material. ru.nl The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature to form a saturated solution, followed by slow cooling to induce crystallization. ru.nl The choice of solvent is critical; it should readily dissolve the compound at a higher temperature but have low solubility at a lower temperature, while impurities should either remain in solution or be easily removed. For amino acid salts, aqueous solutions or mixtures of water with organic solvents like ethanol (B145695) or acetic acid are often employed. ru.nlgoogle.com For instance, well-formed amino acid halide crystals can be obtained by dissolving the crude salt in water slightly acidified with HCl and then allowing for slow, controlled evaporation. ru.nl
Chromatography offers a powerful set of techniques for the separation and purification of complex mixtures. ontosight.ai For compounds derived from this compound, several chromatographic methods are applicable.
Ion-exchange chromatography is particularly useful for separating charged molecules like amino acids and peptides. nih.gov This technique utilizes a stationary phase with charged functional groups that can reversibly bind molecules with the opposite charge. By manipulating the pH and ionic strength of the mobile phase, the bound molecules can be selectively eluted. This method is effective in separating the desired peptide from charged impurities or byproducts. Strongly acidic cation exchange resins are often used for the purification of lysine and its derivatives. diaion.com
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and highly effective technique for the purification of peptides. google.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile or methanol. Peptides are separated based on their hydrophobicity, with more hydrophobic compounds being retained longer on the column. By using a gradient of increasing organic solvent, peptides can be eluted in order of increasing hydrophobicity. This method is capable of separating closely related peptides, including diastereomers that may have formed due to epimerization. nih.gov
Column chromatography on silica (B1680970) gel is a standard technique for the purification of organic compounds. uni-regensburg.de While less common for the final purification of peptides, it can be useful for purifying protected amino acid derivatives and intermediates. The separation is based on the differential adsorption of the components of the mixture to the polar silica gel stationary phase. A nonpolar solvent or a mixture of solvents is used as the mobile phase to elute the compounds.
The selection of the most appropriate purification technique, or a combination of techniques, is essential to obtain a final product of the required purity for its intended application.
Spectroscopic and Chromatographic Methods for Product Characterization in Synthetic Studies
After synthesis and purification, it is imperative to confirm the identity and purity of the final product. A combination of spectroscopic and chromatographic techniques is typically employed for the comprehensive characterization of compounds derived from this compound.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of molecules. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. acs.org For lysine derivatives, NMR can be used to confirm the presence of the lysine backbone, the protecting groups (Z and Obzl), and the peptide bonds. acs.orgnih.gov Chemical shift data can help in assigning specific protons and carbons to their positions in the molecule. acs.org Furthermore, two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish connectivity between different parts of the molecule. acs.org ¹⁵N NMR can also be a valuable tool for characterizing the nitrogen atoms in the peptide backbone and the lysine side chain. capes.gov.br
Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compound, providing a crucial confirmation of its identity. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used for analyzing peptides. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition of the molecule.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC is not only a purification technique but also a primary method for assessing the purity of the final product. tandfonline.com By analyzing the sample on a calibrated HPLC system, the presence of impurities can be detected and quantified. tandfonline.com The retention time of the main peak should be consistent with that of a known standard.
Chiral HPLC: To assess the enantiomeric purity and detect any racemization that may have occurred during the synthesis, chiral HPLC is employed. sigmaaldrich.com This technique uses a chiral stationary phase (CSP) that can differentiate between enantiomers, allowing for their separation and quantification. tandfonline.comsigmaaldrich.com This is particularly important when working with D-amino acids to ensure that the final product has the desired stereochemistry. tandfonline.com
The following tables summarize key analytical data for characterizing compounds related to this compound.
Table 1: Representative ¹H NMR Chemical Shifts for a Protected Lysine Derivative This table is for illustrative purposes; actual chemical shifts can vary based on the specific molecule and solvent.
| Proton | Chemical Shift (ppm) |
| Hα | ~3.93 |
| Hβ | ~1.88 |
| Hγ | ~1.40 |
| Hδ | ~1.59 |
| Hε | ~3.25 |
| Benzyl CH₂ (Z group) | ~5.10 |
| Benzyl CH₂ (Obzl group) | ~5.15 |
| Aromatic Protons (Z & Obzl) | ~7.35 |
Data compiled from illustrative examples in the literature. acs.org
Table 2: Typical HPLC Conditions for Purity Analysis This table provides a general example; specific conditions must be optimized for each compound.
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | e.g., 5% to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
Based on general protocols for peptide analysis. google.comnih.gov
Advanced Research Directions and Emerging Applications
Development of Novel Synthetic Routes for D-Lysine Derivatives with Modified Protecting Group Combinations
The synthesis of peptides relies heavily on the strategic use of protecting groups to prevent unwanted side reactions. Researchers are actively developing new synthetic routes for D-lysine derivatives with a diverse array of protecting groups beyond the traditional Z and Boc (tert-butyloxycarbonyl) groups. issuu.com This allows for more complex and selectively addressable peptide architectures.
Novel protecting groups such as Mtt (methyltrityl) and Mmt (monomethoxytrityl) offer orthogonal cleavage strategies, meaning they can be removed under specific, mild conditions without affecting other protecting groups in the molecule. issuu.com This is crucial for intricate syntheses, such as the creation of branched or cyclic peptides. For instance, a group might be stable to the acidic conditions used to remove a Boc group but labile to a different set of reagents.
Recent research has also focused on the development of Nα-acylation of lysine (B10760008) derivatives through novel synthetic pathways that bypass the traditional protection and deprotection steps. nih.govrsc.org These methods can lead to more efficient and environmentally friendly syntheses of lysine-containing compounds. rsc.org
Table 1: Examples of Protecting Groups Used in D-Lysine Synthesis
| Protecting Group | Abbreviation | Cleavage Conditions | Application |
| Benzyloxycarbonyl | Z | Hydrogenolysis, HBr/AcOH | Standard N-protection |
| tert-Butoxycarbonyl | Boc | Mild acid (e.g., TFA) | Standard N-protection |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) | Standard for solid-phase synthesis |
| Methyltrityl | Mtt | Mild acid (e.g., 1% TFA in DCM) | Orthogonal side-chain protection |
| Monomethoxytrityl | Mmt | Mild acid | Orthogonal side-chain protection |
| Allyloxycarbonyl | Alloc | Pd(0) catalysis | Orthogonal protection |
This table provides a summary of common protecting groups and their applications in peptide synthesis.
Chemo-Enzymatic Approaches for Peptide Ligation with D-Lysine Components
Chemo-enzymatic peptide synthesis (CEPS) is a powerful strategy that combines the flexibility of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. researchgate.net This approach is particularly valuable for the large-scale and sustainable manufacturing of therapeutic peptides. researchgate.net
Enzymes like peptiligase and sortase A are being explored for their ability to ligate peptide fragments, including those containing D-amino acids. uva.nlmdpi.comyoutube.com While enzymes are stereospecific, some have been engineered to tolerate or even utilize D-amino acids. For example, researchers have developed engineered ligases that can efficiently catalyze the formation of peptide bonds involving D-lysine, opening up new avenues for creating complex peptides with enhanced stability. uva.nl Transglutaminases, which catalyze the formation of an isopeptide bond between glutamine and lysine, are also being investigated for their utility in peptide modifications. researchgate.net
This hybrid approach allows for the efficient synthesis of long and complex peptides that would be challenging to produce by purely chemical or biological methods.
Design and Synthesis of D-Lysine Containing Peptide-Based Probes for Biochemical Investigations (non-clinical)
The incorporation of D-lysine into peptide-based probes is a growing area of research for non-clinical biochemical investigations. mdpi.com These probes are designed to interact with specific biological targets and can be functionalized with reporter groups like fluorophores for detection and imaging. beilstein-journals.orgresearchgate.net The presence of D-lysine can improve the probe's resistance to proteases, leading to a longer half-life and more reliable results in biological assays. nih.gov
For example, D-lysine-containing peptides have been used to develop fluorescent probes for detecting nucleic acids and for monitoring enzyme activity. beilstein-journals.org The rationale is that the D-amino acid can disrupt the peptide's secondary structure in a controlled way, which can be exploited for "switch-on" fluorescence upon binding to a target. researchgate.net Researchers have also designed peptide probes with D-lysine substitutions to study their effects on antimicrobial activity and cytotoxicity, providing valuable insights into structure-activity relationships. mdpi.com
Computational Chemistry Approaches to Predict Reactivity and Conformation of D-Lysine-Containing Intermediates
Computational chemistry has become an indispensable tool in modern peptide science. researchgate.net Theoretical methods are used to predict the reactivity and conformational preferences of peptide intermediates, including those containing D-lysine. researchgate.netphyschemres.org These predictions can guide synthetic strategies and help in the design of peptides with specific three-dimensional structures.
Semi-empirical methods and more advanced quantum mechanical calculations can estimate the electrostatic energy and conformational changes in peptides. researchgate.netphyschemres.org For instance, studies have used computational models to understand how the presence of D-lysine affects the secondary structure (e.g., α-helix or β-sheet formation) of a peptide. physchemres.org This is crucial because the biological activity of a peptide is often intimately linked to its conformation. Computational approaches can also predict which lysine residue in a protein is most likely to be modified, aiding in the design of site-selective modification strategies. nih.gov
Automation and High-Throughput Methodologies in Peptidic Synthesis Utilizing H-D-Lys(Z)-Obzl HCl
The demand for large numbers of peptides for screening and research has driven the development of automated and high-throughput synthesis methods. google.comresearchgate.netbeilstein-journals.org this compound and other protected D-lysine derivatives are readily incorporated into these automated workflows. google.com
Automated peptide synthesizers, often employing solid-phase peptide synthesis (SPPS) with Fmoc chemistry, can rapidly produce libraries of peptides. google.combeilstein-journals.org High-throughput synthesis is often performed in a 96-well format, allowing for the parallel synthesis and purification of many different peptides simultaneously. researchgate.net These technologies significantly reduce the time and cost of peptide synthesis, enabling large-scale screening for various applications, including the identification of new bioactive peptides. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing H-D-Lys(Z)-Obzl HCl in peptide chemistry?
- Methodological Answer : The synthesis typically involves liquid-phase peptide synthesis using Boc- or Cbz-protected intermediates. For example, the benzyl ester (OBzl) group in this compound is introduced via benzylation of the carboxyl group, while the ε-amino group of lysine is protected with a benzyloxycarbonyl (Z) group. Deprotection steps often use HCl in acetic acid (e.g., 1.2 N HCl/AcOH for Boc removal) . Final purification involves recrystallization or chromatography, with purity verified by HPLC (>98% as per typical COA data) .
Q. What analytical techniques are recommended for characterizing the purity of this compound?
- Methodological Answer : Key techniques include:
- HPLC : To assess purity (>98% as standard) and monitor reaction progress .
- NMR Spectroscopy : For structural confirmation (e.g., distinguishing benzyl ester protons at δ 5.1–5.3 ppm) .
- Mass Spectrometry : To verify molecular weight (406.903 g/mol for C₂₁H₂₇ClN₂O₄) .
- Elemental Analysis : To confirm Cl⁻ content from the hydrochloride salt .
Q. What are the recommended storage conditions for this compound to ensure long-term stability?
- Methodological Answer : Store at room temperature (RT) in a dry, airtight container protected from light. Avoid exposure to moisture, as hydrolysis of the benzyl ester can occur. Purity should be rechecked via HPLC after prolonged storage (>6 months) .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency of this compound in solid-phase peptide synthesis?
- Methodological Answer :
- Activation Reagents : Use HOBt/DIC or PyBOP to enhance coupling efficiency of the sterically hindered benzyl ester .
- Solvent Selection : DMF or CH₂Cl₂ improves solubility of protected lysine derivatives.
- Neutralization : Add 1.1 equivalents of N-methylmorpholin to maintain pH 7 during coupling, minimizing side reactions .
- Monitoring : Test free amino groups quantitatively (e.g., Kaiser test) to ensure >99.5% coupling completion .
Q. How should researchers address discrepancies in reported solubility data for this compound across studies?
- Methodological Answer :
- Variable Testing : Systematically test solubility in DMF, DMSO, and CH₂Cl₂ under controlled conditions (e.g., 25°C, 10 mM stock solutions) .
- Salt Effects : Compare solubility in HCl-containing vs. neutral buffers, as protonation of the ε-amino group may alter solubility .
- Batch Analysis : Cross-reference COA data from suppliers to identify batch-specific variations in purity or counterion content .
Q. What strategies mitigate racemization during the incorporation of this compound into peptide chains?
- Methodological Answer :
- Low-Temperature Coupling : Perform reactions at 0–4°C to reduce base-catalyzed racemization .
- Chiral Purity Verification : Use enantioselective HPLC (e.g., Chiralpak columns) to detect <0.5% L-lysine contamination .
- Protection Scheme : Retain the Z group on lysine until final deprotection to minimize side reactions .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the stability of the Z-protecting group in this compound under acidic conditions?
- Methodological Answer :
- Controlled Deprotection Studies : Compare Z-group stability using TFA (20% v/v) vs. HCl/AcOH (1.2 N) at 25°C. Monitor via LC-MS to identify cleavage byproducts .
- Literature Cross-Validation : Prioritize peer-reviewed studies (e.g., from Beilstein Journal of Organic Chemistry) over vendor datasheets for stability data .
Experimental Design Considerations
Q. What steps ensure reproducibility when scaling up this compound synthesis?
- Methodological Answer :
- Batch Consistency : Use the same supplier for starting materials (e.g., Boc-Lys(Z)-OH) to minimize variability .
- Process Documentation : Record reaction parameters (e.g., solvent volume-to-mass ratio, stirring speed) in detail .
- Quality Control : Implement in-process checks (e.g., TLC at 30-minute intervals) to detect deviations early .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
